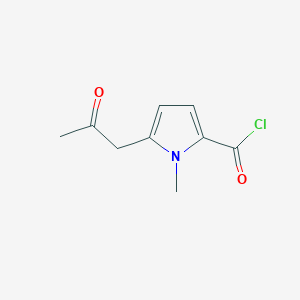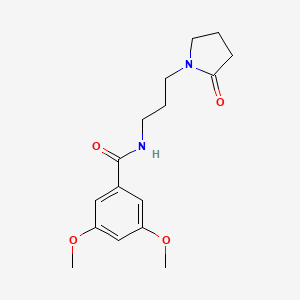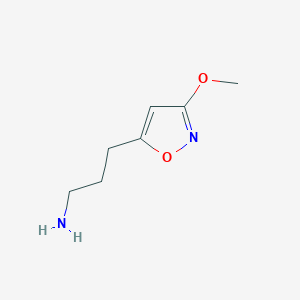
(1S,2S)-N-(3,5-Dimethylphenyl)-1-phenylphosphinan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-N-(3,5-Dimethylphenyl)-1-phenylphosphinan-2-amine is a chiral phosphine ligand that has garnered interest in various fields of chemistry due to its unique structural properties and potential applications. This compound is characterized by the presence of a phosphine group attached to a chiral center, making it an important molecule in asymmetric synthesis and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-N-(3,5-Dimethylphenyl)-1-phenylphosphinan-2-amine typically involves the reaction of a chiral amine with a phosphine precursor. The reaction conditions often require the use of solvents such as toluene or dichloromethane, and the process may be catalyzed by transition metals like palladium or nickel. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the phosphine group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S)-N-(3,5-Dimethylphenyl)-1-phenylphosphinan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide back to the phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve halides or other electrophiles as reactants.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives. These products can be further utilized in various chemical processes and applications.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1S,2S)-N-(3,5-Dimethylphenyl)-1-phenylphosphinan-2-amine is widely used as a ligand in asymmetric catalysis. Its chiral nature allows it to induce enantioselectivity in catalytic reactions, making it valuable in the synthesis of optically active compounds.
Biology
In biological research, this compound can be used to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with transition metals makes it a useful tool in bioinorganic chemistry.
Medicine
In medicine, this compound has potential applications in drug development. Its chiral properties can be exploited to design drugs with specific stereochemistry, which can lead to improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its role as a catalyst in various chemical processes can enhance the efficiency and selectivity of industrial reactions.
Mecanismo De Acción
The mechanism by which (1S,2S)-N-(3,5-Dimethylphenyl)-1-phenylphosphinan-2-amine exerts its effects involves its interaction with molecular targets such as transition metals. The phosphine group can coordinate with metal centers, forming stable complexes that facilitate catalytic reactions. These interactions can activate substrates and lower the activation energy of chemical reactions, leading to increased reaction rates and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- (1S,2S)-N,N-Bis(2-[bis(3,5-dimethylphenyl)phosphino]benzyl)cyclohexane-1,2-diamine
- Camphor sulfonimine compounds
Uniqueness
Compared to similar compounds, (1S,2S)-N-(3,5-Dimethylphenyl)-1-phenylphosphinan-2-amine stands out due to its specific chiral configuration and the presence of the dimethylphenyl group. These structural features contribute to its unique reactivity and selectivity in catalytic processes. Additionally, its ability to form stable complexes with a wide range of transition metals makes it a versatile ligand in various chemical applications.
Propiedades
Fórmula molecular |
C19H24NP |
|---|---|
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
(1S,2S)-N-(3,5-dimethylphenyl)-1-phenylphosphinan-2-amine |
InChI |
InChI=1S/C19H24NP/c1-15-12-16(2)14-17(13-15)20-19-10-6-7-11-21(19)18-8-4-3-5-9-18/h3-5,8-9,12-14,19-20H,6-7,10-11H2,1-2H3/t19-,21-/m0/s1 |
Clave InChI |
URJKUDFKPXUDDL-FPOVZHCZSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1)N[C@@H]2CCCC[P@]2C3=CC=CC=C3)C |
SMILES canónico |
CC1=CC(=CC(=C1)NC2CCCCP2C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone](/img/structure/B12890800.png)



![N,N-dimethyl-4-[methyl-[2-[2-(2-phenylphenyl)phenyl]phenyl]phosphoryl]aniline](/img/structure/B12890819.png)



![2-(4-Methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine](/img/structure/B12890858.png)



